molecular formula C13H12Cl2N2O2 B7635649 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione

1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione

カタログ番号 B7635649
分子量: 299.15 g/mol
InChIキー: TVGIGNITQCZOMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione, also known as CP-466722, is a small molecule inhibitor that has shown potential in the treatment of various neurological disorders. It was first synthesized in 2006 by Pfizer and has since been studied extensively for its mechanism of action and potential therapeutic applications.

作用機序

1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione works by selectively inhibiting the activity of a protein called glycogen synthase kinase 3 (GSK-3). GSK-3 is involved in various cellular processes, including cell differentiation, proliferation, and survival. Inhibition of GSK-3 has been shown to have neuroprotective effects, making it a potential target for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. This compound has also been shown to increase the levels of phosphorylated Akt, a protein that is involved in cell survival and proliferation. These effects suggest that this compound has neuroprotective properties and could potentially be used in the treatment of various neurological disorders.

実験室実験の利点と制限

One of the main advantages of 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione is its selectivity for GSK-3. This selectivity allows for targeted inhibition of GSK-3 without affecting other cellular processes. This compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a viable option for in vivo studies. However, one of the limitations of this compound is its solubility in water, which can make it difficult to work with in certain experimental conditions.

将来の方向性

For the study of 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione include investigating its potential therapeutic applications in other neurological disorders and developing more potent and selective GSK-3 inhibitors.

合成法

The synthesis of 1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione involves a multi-step process that begins with the reaction of 2,4-dichlorobenzaldehyde with cyclopropane carboxylic acid to form an intermediate compound. This intermediate is then reacted with guanidine hydrochloride to form the final product, this compound. The synthesis process has been optimized to improve yields and purity, making it a viable option for large-scale production.

科学的研究の応用

1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various neurological disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, neuropathic pain, and cognitive impairment. In a study conducted on mice, this compound was found to reduce the severity and frequency of seizures, making it a potential candidate for the treatment of epilepsy. Similarly, in a study conducted on rats, this compound was found to alleviate neuropathic pain, making it a potential candidate for the treatment of chronic pain. This compound has also shown potential in improving cognitive function, making it a potential candidate for the treatment of cognitive impairment associated with neurological disorders.

特性

IUPAC Name

1-cyclopropyl-3-[(2,4-dichlorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2/c14-9-2-1-8(11(15)5-9)6-17-12(18)7-16(13(17)19)10-3-4-10/h1-2,5,10H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGIGNITQCZOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。